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Compound Name: MAX-40279 hemiadipate

Cat. No.: B15574895 Get Quote

An In-depth Review of the Dual FLT3/FGFR Kinase Inhibitor for Acute Myeloid Leukemia

Abstract
MAX-40279 hemiadipate is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine

kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed to address

resistance mechanisms to existing FLT3 inhibitors in Acute Myeloid Leukemia (AML), MAX-

40279 targets both wild-type and mutant forms of FLT3, including the D835Y mutation, while

simultaneously inhibiting FGFR signaling, a key pathway implicated in AML relapse.[2][3] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and preclinical data for MAX-40279 hemiadipate, intended

for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties
MAX-40279 is a complex heterocyclic molecule. The hemiadipate salt form is currently under

investigation.

Chemical Structure of MAX-40279 (Base)
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Caption: 2D structure of the MAX-40279 free base.

Physicochemical Properties of MAX-40279 Hemiadipate

Property Value Reference

CAS Number 2388506-44-1 CymitQuimica

Molecular Formula C50H56F2N12O6S2 CymitQuimica

Molecular Weight 1023.19 g/mol CymitQuimica

Appearance Solid CymitQuimica

Mechanism of Action
MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases.[1][2] In AML, mutations in the FLT3

gene are common and are associated with a poor prognosis.[3] MAX-40279 has been shown

to be effective against both wild-type FLT3 and clinically relevant mutants such as FLT3-ITD

and FLT3-D835Y.[3] The dual-targeting approach is designed to overcome resistance to FLT3
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inhibitors that can arise from the activation of the FGF/FGFR signaling pathway in the bone

marrow microenvironment.[3]

Furthermore, MAX-40279 has been observed to inhibit the phosphorylation of N-myc

downstream regulated gene 1 (NDRG1) at Ser330 and suppress the endothelial-to-

mesenchymal transition (EndMT).[2]

Below is a diagram illustrating the proposed mechanism of action of MAX-40279 in AML cells.
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Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Preclinical Data
MAX-40279 has undergone preclinical evaluation in a series of in vitro and in vivo studies.

In Vitro Efficacy
MAX-40279 has been tested in enzymatic and cellular assays to determine its inhibitory activity

against FLT3 and FGFR kinases.[3]

Table 2: In Vitro Inhibitory Activity of MAX-40279 No publicly available data for IC50 values

could be found at the time of this report.

In Vivo Efficacy
The in vivo efficacy of MAX-40279 has been evaluated in xenograft models of human AML.
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Table 3: In Vivo Efficacy of MAX-40279 in AML Xenograft Models

Model Dosing Schedule Outcome Reference

MV4-11 and KG-1

cells induced mice

xenograft

12 mg/kg, p.o., twice

daily for 21-28 days

Significantly inhibited

tumor growth
MedChemExpress

Pharmacokinetics
Pharmacokinetic studies have been conducted in Sprague-Dawley rats.

Table 4: Pharmacokinetic Parameters of MAX-40279 in Sprague-Dawley Rats

Parameter Observation Reference

Bone Marrow vs. Plasma

Concentration

Much higher drug

concentration in bone marrow

than in plasma

MedChemExpress,

ResearchGate

No publicly available quantitative pharmacokinetic data (e.g., AUC, Cmax, t1/2) could be found

at the time of this report.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical

findings. The following sections outline the general methodologies used in the evaluation of

MAX-40279.

In Vitro Kinase Assay (General Protocol)
A general workflow for an in vitro kinase assay to determine IC50 values is depicted below.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Protocol Details: Specific concentrations, incubation times, and detection methods for MAX-

40279 have not been publicly disclosed. A typical protocol would involve the use of

recombinant FLT3 and FGFR kinases and a suitable substrate. The reaction would be initiated

by the addition of ATP, and the level of phosphorylation would be measured using methods

such as ADP-Glo™ Kinase Assay or TR-FRET.

Cell Proliferation Assay (General Protocol)
The effect of MAX-40279 on the proliferation of AML cell lines such as MV4-11 (FLT3-ITD) and

KG-1 (FGFR1 fusion) is a key indicator of its cellular activity.

Protocol Details: Specific cell seeding densities, drug concentrations, and incubation times for

MAX-40279 have not been publicly disclosed. A general protocol would involve seeding the

cells in 96-well plates, treating them with a range of MAX-40279 concentrations for a specified

period (e.g., 72 hours), and then assessing cell viability using a method like MTT or CellTiter-

Glo®.

In Vivo Xenograft Study (General Protocol)
The following diagram illustrates a typical workflow for a xenograft study.
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Caption: General workflow for an AML xenograft model study.
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Protocol Details: The study cited used a dosing schedule of 12 mg/kg, administered orally twice

daily for 21-28 days in mice bearing MV4-11 and KG-1 xenografts.[2] Tumor growth inhibition

would be calculated by comparing the tumor volumes in the treated group to the vehicle control

group.

Synthesis
No publicly available, detailed synthesis protocol for MAX-40279 hemiadipate could be found

at the time of this report.

Clinical Development
MAX-40279 is being investigated in a Phase I clinical trial (NCT03412292) for the treatment of

AML.

Conclusion
MAX-40279 hemiadipate is a promising dual FLT3/FGFR inhibitor with a strong preclinical

rationale for its development as a treatment for AML. Its ability to target key resistance

pathways distinguishes it from other FLT3 inhibitors. Further disclosure of quantitative

preclinical data and detailed experimental protocols will be essential for the continued

evaluation and development of this compound by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15574895#max-40279-hemiadipate-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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